3-Methylchromone fundamental properties
3-Methylchromone fundamental properties
An In-depth Technical Guide on the Core Properties of 3-Methylchromone
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylchromone is a heterocyclic compound belonging to the chromone family, which is a common scaffold in many natural products and pharmacologically active molecules.[1][2] The chromone core is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3] This technical guide provides a comprehensive overview of the fundamental properties of 3-Methylchromone, including its physicochemical characteristics, spectroscopic data, synthesis, reactivity, and biological significance. Detailed experimental protocols and visual representations of synthetic and signaling pathways are included to support researchers in their exploration of this versatile compound.
Fundamental Properties
3-Methylchromone, also known as 3-Methyl-4H-1-benzopyran-4-one, is a solid at room temperature. Its core structure consists of a benzene ring fused to a γ-pyrone ring, with a methyl group at the 3-position.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Methylchromone is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₈O₂ | |
| Molecular Weight | 160.17 g/mol | |
| CAS Number | 85-90-5 | |
| Appearance | Solid | |
| Melting Point | 68-73 °C | |
| IUPAC Name | 3-methylchromen-4-one | |
| Synonyms | 3-Methyl-4H-1-benzopyran-4-one, Tricromyl, Metilcromona |
Structural Information
The structural representation and identifiers for 3-Methylchromone are provided in Table 2.
| Identifier | Value | Reference(s) |
| SMILES | CC1=COC2=CC=CC=C2C1=O | |
| InChI | InChI=1S/C10H8O2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6H,1H3 | |
| InChIKey | ABJKIHHNDMEBNA-UHFFFAOYSA-N |
Synthesis of 3-Methylchromone
The synthesis of chromones can be achieved through several established methods, including the Kostanecki-Robinson reaction, Baker-Venkataraman rearrangement, and Simonis reaction. The Kostanecki-Robinson reaction is a widely used method for the synthesis of chromones from o-hydroxyaryl ketones and aliphatic acid anhydrides.
General Synthesis Workflow: Kostanecki-Robinson Reaction
The following diagram illustrates the general workflow for the synthesis of a 3-methylchromone derivative via the Kostanecki-Robinson reaction.
Caption: General workflow for the Kostanecki-Robinson synthesis of 3-methylchromones.
Detailed Experimental Protocol: Synthesis of 7-hydroxy-4,5-dimethyl-3-methylchromone (a representative 3-methylchromone derivative)
This protocol is adapted from the Kostanecki-Robinson reaction methodology.
Materials:
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2,4-dihydroxy-5-methylacetophenone
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Anhydrous sodium acetate
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Acetic anhydride
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Ice water
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Ethanol
Procedure:
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A mixture of 2,4-dihydroxy-5-methylacetophenone (0.03 mol), anhydrous sodium acetate (0.06 mol), and acetic anhydride (15 mL) is placed in a round-bottom flask.
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The flask is heated in an oil bath at 180-190 °C for 8-10 hours.
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The hot reaction mixture is then carefully poured into ice water.
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The solid that separates is collected by filtration and washed with water.
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The crude product is boiled with water for 15 minutes to hydrolyze any unreacted anhydride and O-acetylated byproducts.
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The solid is again collected by filtration.
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The final product is purified by recrystallization from ethanol.
Spectroscopic Analysis
The structural elucidation of 3-Methylchromone is confirmed through various spectroscopic techniques.
Mass Spectrometry (MS)
The mass spectrum of 3-Methylchromone shows a molecular ion peak corresponding to its molecular weight.
| Technique | Key Observations | Reference(s) |
| GC-MS | Molecular Ion (M⁺): m/z = 160 |
Infrared (IR) Spectroscopy
The IR spectrum of a chromone derivative typically shows characteristic absorption bands for the carbonyl group and the aromatic ring. For the related compound, chromone-3-carboxylic acid, the C=O stretching vibration is observed in the region of 1350-1375 cm⁻¹.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (ketone) | ~1630-1650 |
| C=C (aromatic) | ~1450-1600 |
| C-O-C (ether) | ~1000-1300 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: SpectraBase provides ¹³C NMR data for 3-Methylchromone in CDCl₃. Key expected signals include:
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C=O: ~170-180 ppm
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Aromatic/Vinyl carbons: ~110-160 ppm
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Methyl carbon: ~10-20 ppm
¹H NMR: Based on the structure, the following proton signals are expected:
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Aromatic protons: ~7.0-8.5 ppm (multiplets)
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Vinyl proton (H-2): ~7.5-8.0 ppm (singlet)
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Methyl protons: ~2.0-2.5 ppm (singlet)
Reactivity
The reactivity of the chromone ring is influenced by the electron-withdrawing effect of the carbonyl group, making the C-2 and C-4 positions susceptible to nucleophilic attack. Much of the detailed research on chromone reactivity has been conducted on derivatives such as 3-formylchromone.
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Nucleophilic Addition: The C-2 position of the γ-pyrone ring can undergo nucleophilic attack, often leading to ring-opening reactions.
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Condensation Reactions: In derivatives with a formyl group at the C-3 position, this aldehyde is highly reactive towards condensation with active methylene compounds.
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Reactions of the Methyl Group: The methyl group at the C-3 position is generally less reactive but can potentially undergo reactions under specific conditions, although this is less documented than the reactivity of the chromone core.
Biological Activity and Applications
The chromone scaffold is a key component in many biologically active compounds. While specific biological activities for 3-Methylchromone are not extensively documented, the broader family of chromones has shown significant therapeutic potential.
General Biological Activities of Chromones
Chromone derivatives have been reported to exhibit a wide range of pharmacological effects, including:
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Anti-inflammatory
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Anticancer
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Antiviral
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Antimicrobial
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Antioxidant
Signaling Pathway Modulation by a Related Chromone
While a specific signaling pathway for 3-Methylchromone has not been identified in the provided search results, the closely related compound, 3-formylchromone (3FC), has been shown to be a potent inhibitor of the STAT3 signaling pathway in hepatocellular carcinoma (HCC). This serves as an important example of the potential mechanism of action for this class of compounds.
3FC downregulates the phosphorylation of STAT3, as well as the upstream kinases JAK1 and JAK2. This inhibition is mediated by the upregulation of the protein tyrosine phosphatase SHP-2. The suppression of the STAT3 pathway leads to the downregulation of various oncogenic proteins, inhibition of cancer cell migration and invasion, and induction of apoptosis.
The following diagram illustrates the inhibitory effect of 3-formylchromone on the STAT3 signaling pathway.
Caption: 3-Formylchromone inhibits the STAT3 pathway by upregulating SHP-2 phosphatase.
Safety Information
According to safety data, 3-Methylchromone is harmful if swallowed. It is classified as Acute Toxicity 4 (Oral). Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.
Conclusion
3-Methylchromone is a fundamental member of the chromone family with a well-defined chemical structure and properties. While detailed biological studies on 3-Methylchromone itself are limited, the broader class of chromones and its derivatives, such as 3-formylchromone, demonstrate significant potential in drug discovery, particularly in the development of novel anticancer and anti-inflammatory agents. This guide provides a solid foundation for researchers interested in exploring the synthesis, characterization, and potential applications of 3-Methylchromone and its analogues. Further investigation into its specific biological activities and mechanisms of action is warranted.
